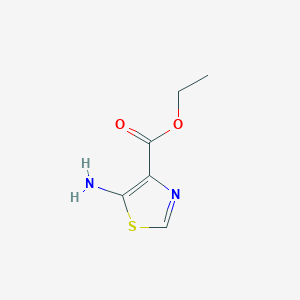

Ethyl 5-aminothiazole-4-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-amino-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDIMLOSMFZQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504588 |

Source

|

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18903-18-9 |

Source

|

| Record name | Ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Ethyl 5-aminothiazole-4-carboxylate (CAS No. 18903-18-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular architecture that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent ability to engage in diverse biological interactions has rendered it a cornerstone in the design of novel therapeutics. Ethyl 5-aminothiazole-4-carboxylate, with the CAS number 18903-18-9, is a particularly valuable derivative of this class. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a versatile synthon for the elaboration of complex molecular entities targeting a wide array of diseases, from cancer to infectious agents.[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, grounded in field-proven insights to empower researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18903-18-9 | [5][6] |

| Molecular Formula | C₆H₈N₂O₂S | [5][6] |

| Molecular Weight | 172.20 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [5] |

| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [5] |

Spectroscopic Data:

-

¹H-NMR (300 MHz, CDCl₃): δ 7.89 (s, 1H), 6.04 (bs, 2H), 4.42 (q, 2H, J=7Hz), 1.43 (t, 3H, J=7Hz).[7]

-

¹³C-NMR: Expected signals would include those for the thiazole ring carbons, the ester carbonyl, the ethyl group carbons, and the carbon bearing the amino group.

-

Infrared (IR): Characteristic peaks would be expected for N-H stretching of the amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be anticipated at m/z = 172.

Synthesis of this compound: A Mechanistic Perspective

The construction of the 5-aminothiazole-4-carboxylate core can be achieved through several synthetic strategies. One notable method involves the thionation and subsequent cyclization of an appropriate acyclic precursor. This approach highlights the strategic use of specialized reagents to drive the desired transformation.

Protocol 1: Synthesis via Thionation with Lawesson's Reagent

This protocol outlines a common and effective method for the synthesis of the title compound.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: Suspend ethyl 2-acylamino-2-thiocarbamoylacetate in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Addition of Lawesson's Reagent: To the suspension, add one equivalent of Lawesson's reagent at room temperature.[7]

-

Heating: Heat the resulting yellow suspension to 70°C and stir overnight.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to 0°C.

-

Separate the toluene layer from the colloidal material that forms at the bottom of the flask.

-

Wash the toluene layer with aqueous 1N hydrochloric acid.[7]

-

Dissolve the colloidal material in methanol and concentrate it under reduced pressure.

-

Combine the aqueous portions and basify with 2N aqueous sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane-ethyl acetate, 1:1) to afford pure this compound as a brown solid.[7]

Expertise in Action: The Rationale Behind the Reagents

-

Lawesson's Reagent: This organosulfur compound is a superior thionating agent compared to phosphorus pentasulfide (P₄S₁₀).[5][8] Its higher solubility in organic solvents and milder reaction conditions make it the reagent of choice for converting carbonyl groups into thiocarbonyls.[8][9] Mechanistically, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide, which is the active thionating species.[5] The driving force for the reaction is the formation of a highly stable P=O bond in the by-products.[5]

-

Toluene: The choice of toluene as a solvent is dictated by its ability to dissolve the starting materials and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Aqueous Acid/Base Work-up: The work-up procedure is designed to separate the product from unreacted starting materials and by-products. The initial acidic wash removes basic impurities, while the subsequent basification of the aqueous layer allows for the extraction of the amine-containing product into an organic solvent.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can undergo hydrolysis and amidation. This allows for selective modifications to build molecular complexity.

Key Transformation: Amide Bond Formation in the Synthesis of a Dasatinib Precursor

A prime example of the utility of this compound is its role in the synthesis of the anti-cancer drug Dasatinib.[1][10] The core of this process involves the formation of an amide bond between the thiazole scaffold and a substituted aniline.

Reaction Scheme:

References

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Ethyl 5-aminothiazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural framework, featuring a reactive aminothiazole core, serves as a versatile scaffold for the synthesis of a multitude of biologically active compounds. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the development of targeted therapeutics, including the renowned kinase inhibitor, Dasatinib. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a starting material are foundational to any successful synthetic campaign. This compound is systematically named ethyl 5-amino-1,3-thiazole-4-carboxylate .

| Identifier | Value | Source |

| IUPAC Name | ethyl 5-amino-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 18903-18-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [1][4] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | Solid, often a pale yellow powder | [5] |

| Boiling Point | 300.67 °C at 760 mmHg | [6] |

| Density | 1.337 g/cm³ | [6] |

| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(SC=N1)N | [1] |

This constellation of properties provides the necessary data for reaction planning, solvent selection, and purification strategies. The presence of both an amino group and an ethyl ester functionality offers two distinct points for chemical modification, rendering it a highly valuable intermediate in combinatorial chemistry and library synthesis.[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted 2-aminothiazoles is a well-established field, with the Hantzsch thiazole synthesis and variations of the Gewald reaction being prominent methods.[8][9][10] A common and efficient laboratory-scale synthesis involves the cyclization of an α-halo carbonyl compound with a thiourea derivative. Below is a detailed protocol adapted from established literature, providing a reliable method for obtaining high-purity this compound.[11][12]

Conceptual Workflow of Synthesis

The synthesis can be conceptualized as a two-stage process, often performed as a one-pot reaction to improve efficiency and yield.[11] The first stage involves the α-bromination of a β-ketoester, followed by cyclization with thiourea.

Caption: One-pot synthesis workflow for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The rationale for slow addition at low temperature is to control the exothermicity of the bromination reaction and minimize the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Cyclization: To the reaction mixture, add thiourea. Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The elevated temperature provides the activation energy required for the condensation and cyclization to form the thiazole ring.

-

Work-up and Isolation: After cooling to room temperature, a precipitate may form. If necessary, concentrate the solvent under reduced pressure. Add water to the residue and neutralize with a base, such as ammonia solution, to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity this compound.

The Central Role in Drug Discovery and Development

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][13][14] This is due to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. This compound is a key precursor to a wide array of derivatives with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][15]

Case Study: Synthesis of Dasatinib

A prominent example showcasing the importance of this compound is its use in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16][17][18] The synthesis of Dasatinib highlights the utility of the aminothiazole core in constructing complex, biologically active molecules.

The general synthetic strategy involves the modification of both the amino and the ester functionalities of the starting thiazole.

Caption: Simplified synthetic pathway to Dasatinib from this compound.

The synthesis of Dasatinib from this compound involves several key transformations:[16][19][20]

-

Amide Formation: The ethyl ester is converted to a carboxamide by reaction with 2-chloro-6-methylaniline. This step often requires activation of the carboxylic acid (after hydrolysis of the ester) or direct amidation.

-

Coupling with a Pyrimidine Moiety: The amino group of the thiazole is then coupled with a functionalized pyrimidine, a crucial step in building the core structure of the kinase inhibitor.

-

Final Assembly: The final step typically involves the introduction of the hydroxyethyl piperazine side chain, which is critical for the drug's solubility and binding affinity to the target kinase.

The 2-aminothiazole scaffold in Dasatinib plays a vital role in its binding to the ATP-binding pocket of the BCR-Abl kinase, inhibiting its activity and thereby halting the proliferation of cancer cells.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis, coupled with its versatile reactivity, has cemented its place as an indispensable tool for medicinal chemists. The successful development of drugs like Dasatinib underscores the power of this humble building block. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of the next generation of life-saving medicines.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Amino-thiazol-4-carbonsaeure-aethylester; this compound; 5-Aminothiazole-4-carboxylic acid ethyl ester; 5-Amino-4-thiazolcarbonsaeure-ethylester; 5-Aminothiazol-4-carbonsaeureethylester | Chemrio [chemrio.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 10. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 20. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characteristics of Ethyl 5-aminothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of ethyl 5-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The unique arrangement of the amino and carboxylate groups on the thiazole ring imparts specific electronic properties that are crucial for its reactivity and biological activity, making a thorough understanding of its spectral features essential for its application in drug discovery and organic synthesis.

Introduction: The Significance of this compound

This compound is a vital scaffold in the synthesis of a wide array of biologically active compounds. The thiazole nucleus is a common feature in many pharmaceuticals, and the 5-amino-4-carboxylate substitution pattern offers versatile handles for further chemical modifications. This allows for the exploration of diverse chemical spaces in the development of new therapeutic agents. A precise understanding of its spectral data is paramount for unambiguous structure elucidation, reaction monitoring, and quality control.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the numbering of the key atoms, is presented below. This numbering scheme will be used for the assignment of the NMR signals.

Caption: Molecular Structure of this compound.

This guide will now delve into the detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound.

¹H NMR Spectral Data: An Experimental Perspective

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.89 | Singlet | 1H | H2 (thiazole ring) | - |

| 6.04 | Broad Singlet | 2H | -NH₂ | - |

| 4.42 | Quartet | 2H | -O-CH₂-CH₃ | 7 |

| 1.43 | Triplet | 3H | -O-CH₂-CH₃ | 7 |

Expert Interpretation:

-

Thiazole Proton (H2): The singlet at 7.89 ppm is characteristic of the proton at the C2 position of the thiazole ring. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

-

Amino Protons (-NH₂): The broad singlet at 6.04 ppm corresponds to the two protons of the primary amine group. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Ethyl Ester Protons: The quartet at 4.42 ppm and the triplet at 1.43 ppm are characteristic of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons, both with a coupling constant of 7 Hz.

¹³C NMR Spectral Data: A Theoretical Analysis

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~155 | C5-NH₂ | The carbon attached to the electron-donating amino group is shifted downfield. |

| ~145 | C2 | The carbon between the nitrogen and sulfur atoms in the thiazole ring. |

| ~115 | C4-COOEt | The carbon attached to the electron-withdrawing carboxylate group is shifted upfield relative to C5. |

| ~60 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

Causality Behind Predicted Shifts:

The predicted chemical shifts are based on the electronic effects of the substituents on the thiazole ring. The electron-donating amino group at C5 is expected to shield this carbon, but the resonance effect in the aromatic system causes a downfield shift. Conversely, the electron-withdrawing ethyl carboxylate group at C4 will deshield the attached carbon. The chemical shifts of the ethyl ester carbons are standard and predictable.

IR Spectral Data: A Functional Group Fingerprint

The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Although an experimental IR spectrum for this compound is not available in the cited literature, the expected key absorptions can be predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl) |

| 1720-1700 | C=O stretch | Ester Carbonyl |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| ~1600 & ~1475 | C=C & C=N stretch | Thiazole ring |

| 1250-1000 | C-O stretch | Ester |

Interpretation of Expected IR Absorptions:

The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ethyl ester. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the thiazole ring will be observed in the fingerprint region.

Experimental Protocol: Acquiring High-Quality Spectral Data

To ensure the acquisition of reliable and reproducible spectral data for this compound, the following step-by-step methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (a minimum of 300 MHz is recommended for good signal dispersion).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

Perform an automatic ATR correction if available in the software.

-

Label the significant peaks in the spectrum.

-

Caption: Workflow for NMR and IR Spectral Data Acquisition.

Conclusion

This technical guide has provided a detailed analysis of the available and predicted spectral data for this compound. The experimental ¹H NMR data serves as a reliable fingerprint for the identification of this compound. While experimental ¹³C NMR and IR data are currently lacking in the public domain, the theoretical interpretations provided herein offer a solid foundation for researchers working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in medicinal chemistry.

The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, earning it the designation of a "privileged structure." This guide provides a comprehensive technical overview of the biological significance of the aminothiazole core. We will delve into its diverse pharmacological activities, explore the underlying mechanisms of action, and present case studies of its successful implementation in FDA-approved drugs. Furthermore, this document serves as a practical resource by providing detailed experimental protocols for the synthesis and biological evaluation of aminothiazole derivatives, alongside a critical analysis of their structure-activity relationships.

Introduction: The Aminothiazole Scaffold as a Privileged Structure

The utility of a chemical scaffold in drug discovery is dictated by its synthetic accessibility and its ability to present functional groups in a three-dimensional arrangement that facilitates interactions with diverse biological targets. The aminothiazole core excels in both these aspects.

1.1 Chemical Properties and Synthetic Accessibility

The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character, with the endocyclic nitrogen acting as a hydrogen bond acceptor and the exocyclic amino group serving as a hydrogen bond donor. This bifunctional nature is a key determinant of its ability to bind to various enzymatic active sites.

From a synthetic standpoint, the aminothiazole scaffold is readily accessible, most notably through the Hantzsch thiazole synthesis , a robust and versatile condensation reaction between an α-haloketone and a thiourea derivative.[1][2][3] The simplicity and efficiency of this method allow for the facile generation of a diverse library of substituted aminothiazoles for screening and optimization.

The Hantzsch synthesis provides a direct and efficient route to the aminothiazole core, making it a cornerstone for the development of compound libraries for high-throughput screening. The causality behind its widespread use lies in its operational simplicity and the ready availability of diverse starting materials, allowing for systematic exploration of the chemical space around the scaffold.

1.2 The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. The 2-aminothiazole ring is a quintessential example of such a scaffold. Its derivatives have been shown to exhibit a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This promiscuity is not random; rather, it stems from the scaffold's ability to act as a versatile anchor, from which various substituents can be projected to interact with the specific residues of different target proteins.

Diverse Biological Activities of Aminothiazole Derivatives

The aminothiazole core is a constituent of numerous compounds with a broad spectrum of therapeutic applications. This section will highlight its significance in several key areas of drug discovery.

2.1 Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and the aminothiazole scaffold has proven to be a particularly fruitful starting point.[6][7] Derivatives have been developed as potent inhibitors of various targets crucial for cancer cell proliferation and survival.

A notable application is the inhibition of protein kinases, a class of enzymes often dysregulated in cancer. Aminothiazole-based compounds have been successfully developed as inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), Src family kinases, and Phosphatidylinositol 3-kinases (PI3Ks).[3][8][9][10][11][12][13]

| Compound Class/Example | Target Kinase | IC50 Values | Cell Line(s) | Reference(s) |

| Diaminothiazole Analogues | CDK2 | 0.9 - 1.5 nM | - | [9] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 nM (Ki) | - | [14] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 nM (Ki) | - | [14] |

| Imidazothiazole Derivatives | A375P (Melanoma) | 0.5 - 2.1 µM | A375P | [7] |

| Paeonol-Benzenesulfonamide Derivatives | AGS (Gastric) | 4.0 µM | AGS | [15][16] |

| Paeonol-Benzenesulfonamide Derivatives | HT-29 (Colorectal) | 4.4 µM | HT-29 | [15][16] |

| Benzothiazole-Urea Derivatives | PI3Kα | 13 nM | HCT116, MCF-7, etc. | [10] |

| Thiazole-Amino Acid Hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 µM | A549, HeLa, MCF-7 | [17] |

2.2 Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The aminothiazole scaffold has been explored for its potential in developing novel antibacterial and antifungal drugs.[5]

| Compound Class/Example | Organism(s) | MIC Values | Reference(s) |

| Piperazinyl Derivatives | Methicillin-resistant S. aureus | 4 µg/mL | [10] |

| Piperazinyl Derivatives | E. coli | 8 µg/mL | [10] |

| Thiazolyl-Thiourea Derivatives | S. aureus & S. epidermidis | 4 - 16 µg/mL | [4] |

| 41F5 Analogue | Histoplasma capsulatum | 0.4 - 0.8 µM (MIC50) | [12][18] |

| 41F5 Analogue | Cryptococcus neoformans | 1 µM | [16] |

| Thienyl-Substituted Thiazoles | A. fumigatus, S. aureus, E. coli | 6.25 - 12.5 µg/mL | [5] |

2.3 Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Aminothiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[19][20]

| Compound Class/Example | Target | IC50 Values | Reference(s) |

| 2-Aminothiazole Derivatives | COX-1 | 1.00 - 6.34 µM | [21] |

| 2-Aminothiazole Derivatives | COX-2 | 0.09 - 0.71 µM | [21] |

2.4 Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. The aminothiazole scaffold has emerged in the development of neuroprotective agents.[22][23] Some derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations, suggesting their potential in treating tauopathies.[22] Additionally, certain thiazole sulfonamides have demonstrated neuroprotective effects in models of Parkinson's disease, potentially through the activation of SIRT1.[7]

Mechanisms of Action: Targeting Key Biological Pathways

The broad biological activity of the aminothiazole scaffold is a direct consequence of its ability to interact with and modulate a variety of critical signaling pathways.

3.1 Inhibition of Protein Kinases

As previously mentioned, kinase inhibition is a primary mechanism of action for many anticancer aminothiazole derivatives. The scaffold typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Dasatinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[24][25] It functions as a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of CML, as well as the Src family of kinases.[24][25] The aminothiazole core of Dasatinib is crucial for its binding to the ATP pocket of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[9][26]

Alpelisib is another FDA-approved drug containing the aminothiazole scaffold. It is a specific inhibitor of the p110α isoform of PI3K, and is used to treat certain types of breast cancer with PIK3CA mutations.[27][28] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers.[14][29] Alpelisib's targeted inhibition of PI3Kα blocks this pathway, leading to reduced tumor growth.

Experimental Protocols for Synthesis and Biological Evaluation

The translation of a promising scaffold into a viable drug candidate requires robust and reproducible experimental methodologies. This section provides self-validating, step-by-step protocols for the synthesis and evaluation of aminothiazole derivatives.

4.1 General Synthesis: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.[1]

-

Reagent Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation: To the stirred solution, add the thiourea derivative (1.1-1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water or a dilute sodium bicarbonate solution to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

4.2 In Vitro Anticancer Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][30][31][32]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the aminothiazole compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.3 In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of aminothiazole compounds against a specific protein kinase.[19][33]

-

Reagent Preparation: Prepare a reaction buffer containing the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and the aminothiazole inhibitor at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system that allows for the detection of ADP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution like phosphoric acid or an agent that depletes ATP).

-

Detection: Quantify the kinase activity. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Alternatively, luminescence-based assays like ADP-Glo™ can be used, which measure the amount of ADP produced.

-

Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

4.4 In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This protocol describes a method to evaluate the inhibitory effect of aminothiazole derivatives on COX-1 and COX-2 enzymes.[1][27][34][35]

-

Enzyme and Compound Preparation: Pre-incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or a vehicle control in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification of Prostaglandin: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

4.5 In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line to assess the neuroprotective effects of aminothiazole compounds against a neurotoxin.[17][36][37][38]

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the aminothiazole compound for 2-4 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or 6-hydroxydopamine (6-OHDA) as a model for Parkinson's disease.

-

Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

-

Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described in section 4.2. A higher cell viability in the presence of the aminothiazole compound compared to the neurotoxin-only control indicates a neuroprotective effect.

-

Further Mechanistic Studies (Optional): To elucidate the mechanism, further assays can be performed, such as measuring reactive oxygen species (ROS) levels or assessing apoptosis (e.g., using Annexin V/PI staining).

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance in the quest for novel therapeutics. The success of drugs like Dasatinib and Alpelisib validates the potential of this privileged core. Future research will likely focus on the development of more selective and potent aminothiazole derivatives, leveraging computational tools for rational design and exploring novel biological targets. The versatility of the aminothiazole scaffold suggests that its full therapeutic potential is yet to be realized, promising a future of new and improved treatments for a wide range of human diseases.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 18. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 31. MTT (Assay protocol [protocols.io]

- 32. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 35. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 38. dergipark.org.tr [dergipark.org.tr]

Ethyl 5-Aminothiazole-4-Carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-aminothiazole-4-carboxylate (CAS No: 18903-18-9) is a pivotal heterocyclic building block whose structural features—a reactive amino group, a versatile ester moiety, and an aromatic thiazole core—make it an exceptionally valuable intermediate in organic synthesis.[1] Its strategic importance is most pronounced in the field of drug discovery and development, where it serves as a foundational scaffold for a diverse array of therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and critical role in the construction of complex, biologically active molecules, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles and field-proven applications.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is typically a solid at room temperature.[2] Its key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [2][3][4] |

| Molecular Weight | 172.21 g/mol | [2][3][5] |

| Appearance | Solid / Pale Beige Powder | [2][6] |

| Melting Point | 177 °C | [6] |

| Boiling Point | 308.0±15.0 °C (Predicted) | [6] |

| λmax | 284nm (in Methanol) | [6] |

| InChI Key | AZDIMLOSMFZQLP-UHFFFAOYSA-N | [2][4] |

Spectroscopic data is crucial for the structural confirmation of synthesized or procured intermediates. While full spectra are extensive, typical shifts in ¹H NMR spectroscopy include signals for the ethyl group (a triplet and a quartet), the amine protons (a broad singlet), and the thiazole proton (a singlet).[7][8]

Synthesis: Constructing the Thiazole Core

The efficient synthesis of this compound is critical for its widespread use. While several methods exist, a robust and high-yielding approach involves the cyclization of an acyclic precursor, such as an ethyl 2-acylamino-2-thiocarbamoylacetate derivative, using a strong dehydrating agent like polyphosphoric acid (PPA).[9][10] This method is favored for its excellent yields and straightforward execution.

Conceptual Synthesis Workflow

The synthesis hinges on the formation of the five-membered thiazole ring from a linear precursor containing all the necessary atoms. The use of PPA facilitates the intramolecular cyclization and dehydration, which is the key ring-forming step.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established literature methods.[9][10]

Step 1: Preparation of Ethyl 5-acylaminothiazole-4-carboxylate

-

To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to approximately 70-80°C to ensure viscosity allows for stirring.

-

Slowly add the starting material, ethyl 2-acylamino-2-thiocarbamoylacetate, to the hot PPA with vigorous stirring. The acyl group (e.g., acetyl, benzoyl) serves as a protecting group for the amine.

-

Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The PPA acts as both a solvent and the cyclizing/dehydrating agent.

-

After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. This hydrolyzes the PPA and precipitates the product.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.

-

Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the protected intermediate, Ethyl 5-acylaminothiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Suspend the dried Ethyl 5-acylaminothiazole-4-carboxylate in a suitable solvent, such as ethanol.

-

Add an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the suspension.

-

Heat the mixture to reflux and stir for 2-6 hours until the deprotection is complete (monitored by TLC).

-

If an acid was used, cool the reaction and neutralize with a base to precipitate the free amine. If a base was used, neutralization with acid may be required.

-

Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Causality Note: The choice of an acyl protecting group is deliberate; it prevents unwanted side reactions of the amine during the PPA-mediated cyclization. The subsequent hydrolysis step is a standard deprotection strategy to unmask the primary amine for further functionalization.

Reactivity and Role as a Synthon

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. It is a trifunctional building block, allowing for selective and sequential chemical modifications.

References

- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 2. 4-Thiazolecarboxylic acid, 5-amino-, ethyl ester [cymitquimica.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum [chemicalbook.com]

- 9. Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

The Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Several clinically approved drugs, such as the anticancer agents Dasatinib and Alpelisib, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[1][5] This technical guide provides an in-depth exploration of the key therapeutic areas where aminothiazole derivatives have shown significant promise. It delves into their mechanisms of action, showcases relevant structure-activity relationship data, and provides detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Chapter 1: Introduction to the 2-Aminothiazole Core

The Chemical Nature and Significance of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms. This structure is considered "privileged" because its framework allows for facile and diverse substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This chemical tractability permits the creation of large libraries of analogues, which is a crucial advantage in the hit-to-lead optimization phase of drug discovery. The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, can act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions within the active sites of target proteins, such as protein kinases.[6][7]

Overview of Broad-Spectrum Pharmacological Activity

The structural versatility of the 2-aminothiazole scaffold has been exploited to develop agents with a remarkable range of biological activities.[2] Extensive research has documented their efficacy as:

-

Antimicrobial (antibacterial and antifungal) agents [8][9][10]

-

Neuroprotective agents for diseases like Alzheimer's and prion disease[12][13][14]

-

Antiviral, antidiabetic, and antihypertensive agents [1][15]

This guide will focus on the most prominent and well-established of these therapeutic areas: oncology, infectious diseases, neurodegenerative disorders, and inflammation.

General Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[16] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative. The choice of reactants allows for the direct installation of desired substituents onto the thiazole ring.

The causality of this experimental choice is its efficiency and modularity. By simply varying the starting α-haloketone and the thiourea, chemists can systematically explore the structure-activity relationship (SAR) at different positions of the scaffold, which is essential for optimizing potency and selectivity.

Caption: The Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Chapter 2: Aminothiazoles in Oncology

The development of targeted therapies has revolutionized cancer treatment, and the 2-aminothiazole scaffold has been central to the discovery of potent kinase inhibitors.[5][17]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 2-aminothiazole core is adept at fitting into the ATP-binding pocket of many kinases, where it can form key hydrogen bonds with the "hinge" region of the enzyme, effectively blocking its activity.[7]

Dasatinib is a powerful, clinically approved inhibitor of multiple tyrosine kinases, most notably the BCR-Abl kinase in Chronic Myelogenous Leukemia (CML) and Src family kinases.[1][5][18] Its mechanism relies on the aminothiazole core binding to the ATP site, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive the malignancy.[6]

Caption: Dasatinib inhibits BCR-Abl, blocking proliferation and inducing apoptosis.

Alpelisib is another approved drug that specifically inhibits the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] Mutations in the PIK3CA gene are common in breast cancer, leading to overactivation of this pathway. Alpelisib, containing a 2-aminothiazole core, blocks this hyperactivity, curbing tumor growth.

Beyond Abl and PI3K, aminothiazole derivatives have been developed to potently inhibit a range of other cancer-relevant kinases, including:

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition leads to cell cycle arrest and apoptosis.[19]

-

Aurora Kinases: Targeting these mitotic regulators disrupts cell division.[7][17]

-

B-RAF: Important for treating melanomas with specific B-RAF mutations.[17]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative aminothiazole compounds against various human cancer cell lines, demonstrating their potency and, in some cases, selectivity.

| Compound Reference | Cancer Cell Line | Target/Type | IC₅₀ (µM) | Source |

| Dasatinib Analogue (21) | K563 (Leukemia) | Abl Kinase | 16.3 | [1] |

| Paeonol Derivative (13c) | AGS (Gastric) | Cytotoxic | 4.0 | [20] |

| Paeonol Derivative (13c) | HT-29 (Colorectal) | Cytotoxic | 4.4 | [20] |

| Paeonol Derivative (13d) | AGS (Gastric) | Cytotoxic | 7.2 | [4][20] |

| Carboxylic Acid Deriv. (28) | HT-29 (Colorectal) | Cytotoxic | 0.63 | [1] |

| Carboxylic Acid Deriv. (28) | HeLa (Cervical) | Cytotoxic | 6.05 | [1] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol provides a self-validating system to quantify the cytotoxic or cytostatic effect of aminothiazole compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value. The system is self-validating through the inclusion of positive and negative controls, ensuring the assay is performing as expected.

Chapter 3: Antimicrobial Applications of Aminothiazoles

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aminothiazole derivatives have emerged as a promising class of antibacterial and antifungal agents.[9][21]

Antibacterial Activity

Numerous studies have demonstrated that functionally substituted 2-aminothiazoles possess potent activity against a panel of both Gram-positive and Gram-negative bacteria.[10][22] Some compounds have shown efficacy superior to standard antibiotics like ampicillin and streptomycin against certain strains.[10]

One key bacterial target identified through molecular docking studies is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[10][22] MurB is an essential enzyme in the cytoplasmic steps of peptidoglycan synthesis, a component unique and vital to the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to bacterial death. This specific mechanism provides a clear rationale for its selective toxicity against bacteria.

Antifungal Activity

Aminothiazoles have also exhibited significant activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger.[8][9][22]

For antifungal activity, a likely target is the lanosterol 14α-demethylase enzyme (CYP51).[10][22] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane. By inhibiting CYP51, aminothiazole compounds disrupt membrane structure and function, leading to fungal growth inhibition or death. This is the same mechanism used by the widely prescribed azole class of antifungal drugs.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative aminothiazole compounds against various microbial strains.

| Compound Reference | Microbial Strain | MIC (mg/mL) | Source |

| Compound 8 | Enterococcus cloacae | 0.015 | [10] |

| Compound 8 | Escherichia coli | 0.03 | [10] |

| Compound 3 | Staphylococcus aureus | 0.03 | [10] |

| Compound 1 | Trichophyton viride | 0.015 | [10] |

| Compound 1 | Candida albicans | 0.03 | [10] |

| Not specified | Bacillus subtilis | 50-100 µg/ml | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[23]

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud-Dextrose for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminothiazole compound in the appropriate broth. Start with a high concentration and dilute across the plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ketoconazole) should be run in parallel to validate the assay.[22]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (growth) is observed. This can be confirmed by measuring the optical density with a plate reader.

Chapter 4: Aminothiazoles in Neurodegenerative Disorders

The application of aminothiazoles extends to complex neurological conditions, where they have shown promise in models of Alzheimer's and prion diseases.

Neuroprotection in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein. Thiazole and aminothiazole derivatives have been identified as multi-target agents capable of interfering with this pathogenic cascade.[24]

Studies have shown that certain substituted 2-aminothiazoles can provide strong protection against tau-induced neuronal toxicity in AD models, counteracting cell death at nanomolar concentrations.[12] Other derivatives act as potent inhibitors of cholinesterases (AChE and BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[24] Inhibiting these enzymes is a key therapeutic strategy to manage the cognitive symptoms of AD.

Activity in Prion Diseases

Prion diseases, such as Creutzfeldt-Jakob disease (CJD), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPᶜ) into its infectious, aggregated form (PrPˢᶜ).[13][14]

High-throughput screening has identified the 2-aminothiazole scaffold as a potent inhibitor of PrPˢᶜ formation in infected neuronal cells.[14] While the exact molecular interaction is still under investigation, it is believed that these compounds do not simply disaggregate existing PrPˢᶜ but rather inhibit the conversion of PrPᶜ into new PrPˢᶜ, thus halting the progression of the disease at its source.[14] Chemical optimization of initial hits has led to compounds with excellent pharmacokinetic properties and high brain exposure, making them promising candidates for in vivo studies.[25]

Experimental Workflow: Screening for Anti-Prion Activity

Caption: Workflow for discovery and validation of anti-prion aminothiazoles.

Chapter 5: Anti-inflammatory Properties of Aminothiazoles

Chronic inflammation is an underlying factor in many diseases. Aminothiazole derivatives have been investigated for their anti-inflammatory effects, showing activity in various preclinical models.[1][2][11]

Overview of Anti-inflammatory Effects

Derivatives of 2-aminothiazole have been shown to significantly suppress edema formation in models of acute inflammation.[11] Some compounds have demonstrated anti-inflammatory activity comparable to standard drugs like ibuprofen and dexamethasone.[3]

Potential Mechanisms

The anti-inflammatory effects of these compounds can be attributed to several mechanisms. One key pathway involves the inhibition of pro-inflammatory cytokine production. For example, certain aminothiazole-based kinase inhibitors have been shown to reduce levels of TNF-α, a major mediator of inflammation, in acute murine models.[6][18] Other proposed mechanisms include the inhibition of enzymes like trypsin and chymotrypsin, which can be involved in the inflammatory process.[11]

Experimental Protocol: Carrageenin-Induced Paw Edema Model in Rats

This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[3][11]

Principle: Subplantar injection of carrageenin, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize them to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin or Ibuprofen), and test groups receiving different doses of the aminothiazole compound. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

-

Baseline Measurement: Before carrageenin injection, measure the initial volume of each rat's hind paw using a plethysmometer. This serves as the baseline (V₀).

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenin solution (in saline) into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenin injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume (Vₜ - V₀). The percentage of inhibition of edema for each group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 A statistically significant reduction in paw volume in the treated groups compared to the vehicle control group indicates anti-inflammatory activity. The inclusion of a positive control validates that the model is responsive to known anti-inflammatory drugs.

Chapter 6: Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and ability to interact with a diverse range of biological targets have resulted in clinically successful drugs and a rich pipeline of promising therapeutic candidates. The broad applicability across oncology, infectious disease, neurology, and inflammation highlights its remarkable versatility.[1][2][3]

Future research will likely focus on developing next-generation aminothiazole derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The application of computational chemistry and structure-based drug design will be instrumental in rationally designing compounds with optimized potency and drug-like properties. Furthermore, exploring novel therapeutic areas and unconventional biological targets will continue to expand the already impressive utility of this exceptional chemical scaffold.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Initial Bioactivity Screening of Ethyl 5-aminothiazole-4-carboxylate

Foreword: The Logic of the Screen

In modern drug discovery, the path from a candidate molecule to a viable lead is a rigorous process of elimination. Our objective is not merely to test for activity but to build a comprehensive profile that allows for an early, data-driven "Go/No-Go" decision. This guide outlines a streamlined, multi-tiered strategy for the initial bioactivity screening of Ethyl 5-aminothiazole-4-carboxylate, a compound built on the privileged thiazole scaffold. Thiazole and its derivatives are known building blocks for agents with significant antineoplastic and antimicrobial potential.[1][2][3]

This document is structured to mirror a logical, field-proven workflow. We begin with a predictive in-silico assessment to establish a theoretical foundation and identify potential liabilities before committing wet-lab resources. We then transition to foundational in-vitro assays to empirically validate these predictions and quantify the molecule's biological effects. Each protocol is presented as a self-validating system, designed for reproducibility and clarity.

The causality behind this tiered approach is simple: fail fast, fail cheap. By integrating computational prediction with targeted, high-throughput experimental validation, we maximize the efficiency of our screening funnel, ensuring that only the most promising candidates advance.

Caption: High-level overview of the tiered screening strategy.

Part 1: In-Silico Profiling – The Predictive Foundation

Expertise & Experience: Before a single pipette is touched, we leverage computational tools to predict the molecule's pharmacokinetic and pharmacodynamic behavior. This is a critical step for risk mitigation. A molecule with potent activity is useless if it's metabolically unstable, toxic, or cannot reach its target. This pre-screening phase allows us to identify potential liabilities and build a hypothesis for the molecule's mechanism of action.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The purpose of an ADMET profile is to evaluate the drug-likeness of a compound.[4] We can achieve a reliable preliminary assessment using established, freely available web servers that employ sophisticated machine learning models.[5][6][7]

Protocol: ADMET Profiling using a Web-Based Server (e.g., SwissADME, ADMETlab 2.0)

-

Obtain SMILES String: Convert the structure of this compound to its SMILES (Simplified Molecular Input Line Entry System) format: CCOC(=O)C1=C(SC=N1)N.

-

Navigate to Server: Access a reliable ADMET prediction tool such as ADMET-AI or SwissADME.[5][6]

-